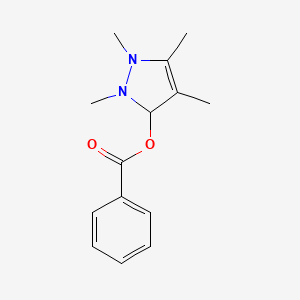

1,2,4,5-Tetramethyl-2,3-dihydro-1H-pyrazol-3-yl benzoate

Description

1,2,4,5-Tetramethyl-2,3-dihydro-1H-pyrazol-3-yl benzoate is a heterocyclic organic compound featuring a partially saturated pyrazole core substituted with four methyl groups and a benzoate ester moiety. Structural characterization of such compounds often relies on X-ray crystallography refined using programs like SHELXL, which has been instrumental in determining hydrogen-bonding patterns and crystal packing .

Properties

Molecular Formula |

C14H18N2O2 |

|---|---|

Molecular Weight |

246.30 g/mol |

IUPAC Name |

(1,2,4,5-tetramethyl-3H-pyrazol-3-yl) benzoate |

InChI |

InChI=1S/C14H18N2O2/c1-10-11(2)15(3)16(4)13(10)18-14(17)12-8-6-5-7-9-12/h5-9,13H,1-4H3 |

InChI Key |

SXHMHQXWZQDLPP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(N(C1OC(=O)C2=CC=CC=C2)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,5-Tetramethyl-2,3-dihydro-1H-pyrazol-3-yl benzoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2,4,5-tetramethyl-1H-pyrazole with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process. Industrial methods also focus on minimizing waste and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2,4,5-Tetramethyl-2,3-dihydro-1H-pyrazol-3-yl benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The benzoate ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Pyrazole derivatives with oxidized functional groups.

Reduction: Reduced pyrazole compounds.

Substitution: Substituted pyrazole esters with various functional groups.

Scientific Research Applications

1,2,4,5-Tetramethyl-2,3-dihydro-1H-pyrazol-3-yl benzoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,2,4,5-Tetramethyl-2,3-dihydro-1H-pyrazol-3-yl benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s unique structure combines a dihydro-pyrazole scaffold with tetramethyl and benzoate substituents. Key comparisons with analogous compounds include:

| Compound Name | Core Structure | Substituents | Key Structural Differences | Reference |

|---|---|---|---|---|

| 3-Amino-4,5-dihydro-1-phenylpyrazole | Dihydro-pyrazole | Phenyl, amino | Lacks benzoate and methyl groups | |

| Methyl 4-hydroxybenzoate | Benzoate ester | Hydroxy, methyl | No heterocyclic core | |

| N-(4-(1H-pyrazol-3-yl)phenyl)benzamide | Pyrazole-benzamide hybrid | Benzamide moiety, unsaturated pyrazole | Unsaturated core vs. dihydro-pyrazole | |

| Fluconazole | Triazole | Difluorophenyl, hydroxyl | Triazole ring instead of pyrazole |

The benzoate ester introduces π-π stacking capabilities absent in non-aromatic analogs like methyl 4-hydroxybenzoate .

Physicochemical Properties

- Lipophilicity: The benzoate group increases logP compared to non-ester analogs (e.g., 3-Amino-4,5-dihydro-1-phenylpyrazole), improving membrane permeability but reducing aqueous solubility .

- Thermal Stability : Methyl substituents on the pyrazole ring may stabilize the compound against thermal degradation relative to unsaturated pyrazoles, as seen in similar dihydro-pyrazole systems .

- Hydrogen Bonding : Unlike fluconazole, which utilizes hydroxyl groups for hydrogen bonding, the target compound relies on ester carbonyl oxygen, leading to weaker but more directional interactions .

Biological Activity

1,2,4,5-Tetramethyl-2,3-dihydro-1H-pyrazol-3-yl benzoate is a compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, emphasizing its antimicrobial, anticancer, and anti-inflammatory properties based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C14H18N2O2

- Molecular Weight : 246.30 g/mol

Antimicrobial Activity

This compound has shown significant antimicrobial properties. Research has demonstrated its efficacy against various bacterial strains using the agar dilution method.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 28 | |

| Staphylococcus aureus | 30 | |

| Pseudomonas aeruginosa | 25 |

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival.

Anticancer Activity

The anticancer potential of this compound was evaluated against several cancer cell lines. The results indicated that it possesses notable cytotoxic effects.

Table 2: Anticancer Activity of this compound

The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest in cancer cells. Mechanistic studies suggest that it may inhibit specific signaling pathways involved in cell proliferation.

Case Studies

A recent study synthesized a series of pyrazole derivatives including this compound and evaluated their biological activities. The study employed both in vitro assays and computational docking studies to elucidate the binding interactions with target proteins associated with bacterial resistance and cancer progression.

Case Study Findings:

- Synthesis : The compound was synthesized through a multi-step reaction involving the condensation of appropriate precursors.

- Biological Evaluation : In vitro assays revealed that the compound exhibited superior antibacterial activity compared to standard antibiotics.

- Docking Studies : Molecular docking indicated strong binding affinities to penicillin-binding proteins and receptors involved in cancer cell signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.